Home > Products > Screening Compounds P37874 > beta-lactamase-IN-1
beta-lactamase-IN-1 - 1075237-97-6

beta-lactamase-IN-1

Catalog Number: EVT-253152
CAS Number: 1075237-97-6
Molecular Formula: C11H13N3O4
Molecular Weight: 251.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Treating Neisseria gonorrhoeae infection which comprises administering to a subject in need thereof novel Tricyclic nitrogen containing compounds and corresponding pharmaceutical compositions as described herein.

Penicillin

  • Compound Description: Penicillin is a beta-lactam antibiotic that acts by inhibiting the enzyme transpeptidase, which is crucial for bacterial cell wall synthesis. []

Amoxicillin

  • Compound Description: Amoxicillin is a semi-synthetic penicillin-based antibiotic with a broader spectrum of activity than penicillin. It is also susceptible to degradation by beta-lactamases. []

Ampicillin

  • Compound Description: Ampicillin is a broad-spectrum beta-lactam antibiotic. It is susceptible to hydrolysis by various beta-lactamases, including those encoded on plasmids. []

Cefotaxime

  • Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic. Some bacteria have developed resistance to cefotaxime through the production of extended-spectrum beta-lactamases (ESBLs). [, ]

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. Bacterial resistance to ceftazidime can arise from various mechanisms, including the production of ESBLs and alterations in outer membrane proteins (OMPs). [, ]

Cefepime

  • Compound Description: Cefepime is a fourth-generation cephalosporin antibiotic. It is often effective against some bacteria resistant to other cephalosporins, but resistance mechanisms can still occur. [, ]

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of activity. It is often used against multidrug-resistant bacteria, but resistance, particularly through the production of metallo-beta-lactamases (MBLs), is a growing concern. [, , ]

Meropenem

  • Compound Description: Meropenem is a carbapenem antibiotic with potent activity against a wide range of bacteria. Like imipenem, resistance to meropenem, often mediated by carbapenemases, is a serious concern. [, ]

Clavulanic Acid

  • Compound Description: Clavulanic acid is a beta-lactamase inhibitor often combined with beta-lactam antibiotics to enhance their effectiveness against beta-lactamase-producing bacteria. []

Tazobactam

  • Compound Description: Tazobactam is a beta-lactamase inhibitor frequently used in combination with piperacillin. [, ]
Source

Beta-lactamase-IN-1 has been synthesized through various chemical methodologies aimed at creating effective inhibitors against different classes of beta-lactamases. The compound's design often incorporates structural features that mimic the natural substrates of these enzymes, allowing for effective binding and inhibition.

Classification

Beta-lactamase-IN-1 falls under the category of beta-lactamase inhibitors. These inhibitors can be classified based on their mechanism of action into two main types:

  • Reversible inhibitors: These bind non-covalently to the enzyme.
  • Irreversible inhibitors: These form covalent bonds with the enzyme, leading to permanent inactivation.
Synthesis Analysis

Methods

The synthesis of Beta-lactamase-IN-1 typically involves several steps, utilizing established organic chemistry techniques. Some common methodologies include:

  1. Staudinger Reaction: This method involves the coupling of ketenes with imines to form beta-lactams. Variations in substituents can yield different stereochemical outcomes, which are significant for biological activity .
  2. Cyclization Reactions: Cyclization procedures followed by hydrolysis and oxidation can lead to the formation of alpha-keto-beta-lactams, which may serve as precursors for Beta-lactamase-IN-1 .
  3. Use of Chiral Catalysts: Employing chiral nucleophiles in conjunction with Lewis acids can enhance diastereoselectivity and enantioselectivity during synthesis, resulting in compounds with improved efficacy against specific beta-lactamases .

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity. Advanced techniques such as high-performance liquid chromatography may be employed for purification and analysis of the final product.

Molecular Structure Analysis

Structure

The molecular structure of Beta-lactamase-IN-1 typically features a beta-lactam ring fused with various substituents that enhance its binding affinity for beta-lactamases. The precise structure can vary depending on the specific synthetic route taken.

Data

Molecular modeling studies often provide insights into the three-dimensional conformation of Beta-lactamase-IN-1, aiding in understanding its interaction with target enzymes. Computational methods such as molecular docking simulations are used to predict binding affinities and identify key interactions within the active site of beta-lactamases .

Chemical Reactions Analysis

Reactions

Beta-lactamase-IN-1 undergoes specific chemical reactions that facilitate its inhibitory action against beta-lactamases:

  1. Binding Reaction: The compound binds to the active site of beta-lactamases, preventing substrate access and subsequent hydrolysis of beta-lactam antibiotics.
  2. Hydrolysis Prevention: By occupying the active site, Beta-lactamase-IN-1 effectively inhibits the hydrolytic activity of the enzyme, thus restoring the efficacy of beta-lactam antibiotics against resistant bacterial strains.

Technical Details

The kinetics of these reactions can be studied using spectrophotometric methods to measure changes in absorbance corresponding to enzyme activity before and after inhibitor introduction .

Mechanism of Action

Process

The mechanism by which Beta-lactamase-IN-1 exerts its inhibitory effect typically involves:

  1. Competitive Inhibition: The compound competes with natural substrates for binding to the active site of the beta-lactamase enzyme.
  2. Formation of Enzyme-Inhibitor Complex: Upon binding, an enzyme-inhibitor complex is formed, which is unable to catalyze the hydrolysis reaction necessary for antibiotic degradation.

Data

Studies using kinetic assays reveal that Beta-lactamase-IN-1 demonstrates effective inhibition across various classes of beta-lactamases, including extended-spectrum and metallo-beta-lactamases .

Physical and Chemical Properties Analysis

Physical Properties

Beta-lactamase-IN-1 is generally characterized by:

  • Molecular Weight: Specific values depend on the exact structure but typically range between 300 to 500 g/mol.
  • Solubility: Often soluble in organic solvents like dimethyl sulfoxide or methanol but may have limited water solubility.

Chemical Properties

Chemical properties include:

  • Stability: The compound's stability under physiological conditions is crucial for its effectiveness as an inhibitor.
  • Reactivity: Reactivity profiles are evaluated through various assays to determine how well it interacts with target enzymes under different conditions.
Applications

Scientific Uses

Beta-lactamase-IN-1 has significant applications in:

  1. Pharmaceutical Development: As a prototype for developing new classes of beta-lactamase inhibitors that can be used in combination therapies with existing antibiotics.
  2. Research Tools: It serves as a valuable tool for studying mechanisms of antibiotic resistance in bacteria and evaluating new therapeutic strategies.
  3. Clinical Applications: Potential use in treating infections caused by resistant strains of bacteria, thereby improving patient outcomes in cases where traditional antibiotics fail.
Introduction to Beta-Lactamase Enzymes and Inhibitor Development

Historical Context of Beta-Lactamase-Mediated Antibiotic Resistance

The discovery of the first beta-lactamase (penicillinase) in Escherichia coli by Abraham and Chain in 1940 predated penicillin’s clinical deployment, foreshadowing a persistent challenge in antimicrobial therapy [1] [3]. By the 1960s, plasmid-encoded TEM-1 beta-lactamase emerged, hydrolyzing penicillins and early cephalosporins, and rapidly disseminated among Gram-negative pathogens. This enzyme, named after patient Temoneira, soon accounted for 90% of ampicillin resistance in E. coli [1] [6]. The 1980s witnessed the rise of extended-spectrum beta-lactamases (ESBLs), notably TEM/SHV mutants and CTX-M types, which hydrolyze third-generation cephalosporins (e.g., ceftazidime, cefotaxime) and monobactams (aztreonam) [1] [6]. Concurrently, carbapenemases like KPC (Class A) and metallo-beta-lactamases (MBLs; Class B) evolved, compromising last-resort carbapenems (e.g., imipenem) [3] [10]. This arms race underscores bacterial adaptability: over 890 unique beta-lactamases now exist, categorized molecularly (Classes A-D) or functionally (Bush groups) [6] [8].

Table 1: Key Historical Milestones in Beta-Lactamase-Mediated Resistance

YearEventImpact
1940Penicillinase identified in E. coliFirst evidence of enzymatic antibiotic inactivation
1963TEM-1 plasmid-encoded beta-lactamase discoveredGlobal spread of ampicillin/penicillin resistance
1983ESBLs (e.g., TEM-3, SHV-2) detectedResistance to advanced cephalosporins and monobactams
1996KPC-1 carbapenemase reported in Klebsiella pneumoniaeCarbapenem resistance in Enterobacteriaceae
2008NDM-1 metallo-beta-lactamase identifiedPan-resistance including carbapenems; rapid intercontinental transmission

Role of Beta-Lactamases in Bacterial Evolution and Pathogenicity

Beta-lactamases are pivotal in bacterial survival and evolution. Chromosomal enzymes (e.g., AmpC in Enterobacter) provide intrinsic resistance, while plasmid-encoded variants (e.g., CTX-M-15) enable rapid horizontal gene transfer across species [1] [6]. ESBLs and carbapenemases often reside on multi-resistance plasmids carrying genes for aminoglycoside/fluroquinolone resistance, creating pan-drug-resistant pathogens [3] [6]. For instance, K. pneumoniae carrying bla_CTX-M-15 frequently co-harbors aac(6′)-Ib (aminoglycoside resistance), complicating treatment [6].

Structurally, beta-lactamases optimize pathogenicity through:

  • Catalytic Efficiency: Class A serine beta-lactamases (e.g., TEM-1, KPC-2) employ a conserved Ser70-Lys73-Ser130 catalytic triad to hydrolyze beta-lactam rings via an acyl-enzyme intermediate [1] [9].
  • Zinc-Dependent Mechanisms: Class B MBLs (e.g., NDM-1, VIM) use one or two Zn²⁺ ions to activate water molecules for hydrolysis, enabling carbapenem degradation [10].
  • Periplasmic Localization: Gram-negative bacteria concentrate beta-lactamases in the periplasm, intercepting antibiotics before they reach penicillin-binding proteins (PBPs) [1] [8].

Table 2: Structural and Functional Classification of Major Beta-Lactamase Classes

ClassRepresentative EnzymesCatalytic MechanismSubstrate ProfileInhibition Profile
ATEM-1, SHV-1, KPC-2Serine hydrolasePenicillins, early cephalosporins (TEM-1); Carbapenems (KPC)Inhibited by clavulanate, tazobactam (except KPC)
BNDM-1, IMP, VIMZinc-dependent hydrolaseAll beta-lactams except monobactamsEDTA; Resistant to serine-based inhibitors
CAmpC, CMY-2Serine hydrolaseCephalosporins, cephamycinsResistant to clavulanate; inhibited by avibactam
DOXA-48Serine hydrolasePenicillins, carbapenems (weak)Variable inhibition by avibactam

Significance of Beta-Lactamase Inhibitors in Combating Antimicrobial Resistance

Beta-lactamase inhibitors (BLIs) restore the efficacy of beta-lactam antibiotics by inactivating these enzymes. First-generation BLIs (clavulanate, sulbactam, tazobactam) irreversibly acylate Class A active-site serines but are ineffective against Class B (MBLs) and many Class D enzymes [2] [3]. For example, clavulanate inhibits TEM-1 by forming a covalent enamine intermediate that blocks the catalytic pocket, yet it is hydrolyzed by OXA-48 carbapenemases [3].

Novel agents like beta-lactamase-IN-1 address these gaps. As an investigational bridged diazabicyclooctane (DBO), it inhibits both serine- and metallo-beta-lactamases through:

  • Covalent Reversible Binding: Acylation of serine beta-lactamases (Classes A/C/D) with slower dissociation than tazobactam [3].
  • Zinc Chelation: Displacement of Zn²⁺ ions in MBLs (Class B), disrupting their active site [10].This dual mechanism overcomes limitations of early BLIs, particularly against carbapenemases like KPC and NDM-1 [3] [10]. BLIs are clinically vital—piperacillin-tazobactam and ceftazidime-avibactam combinations reduce mortality in ESBL infections [2] [6]. Future directions include beta-lactamase inhibitory proteins (BLIPs) from Streptomyces spp., which potently inhibit diverse Class A enzymes (e.g., TEM-1, KPC-2) via high-affinity binding interfaces [3].

Table 3: Evolution of Beta-Lactamase Inhibitors and Their Targets

GenerationInhibitorsBeta-Lactamase TargetsLimitations
FirstClavulanate, SulbactamClass A (TEM-1, SHV-1); Weak vs. Class CInactive against MBLs, KPC, OXA enzymes
SecondTazobactamEnhanced Class A/C coverageLimited MBL inhibition
ThirdAvibactam, VaborbactamClass A/C/D (including KPC)Inactive against MBLs (e.g., NDM-1)
InvestigationalBeta-lactamase-IN-1, BLIPsBroad-spectrum (Classes A-D); BLIPs target Class APreclinical development; stability challenges

Properties

CAS Number

1075237-97-6

Product Name

beta-lactamase-IN-1

IUPAC Name

4-(1,3-dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one

Molecular Formula

C11H13N3O4

Molecular Weight

251.24

InChI

InChI=1S/C11H13N3O4/c1-18-9-3-2-8-11(13-9)14(7(5-15)6-16)10(17)4-12-8/h2-4,7,15-16H,5-6H2,1H3

SMILES

COC1=NC2=C(C=C1)N=CC(=O)N2C(CO)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.